2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a pyridine ring substituted with cyano, phenyl, and trifluoromethyl groups, a thiadiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Pyridine Ring:
Thiadiazole Ring Formation: The thiadiazole ring is formed by cyclization reactions involving appropriate precursors.
Coupling Reactions: The pyridine and thiadiazole rings are coupled through a sulfanyl linkage.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the development of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide
- 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide
Uniqueness
The uniqueness of 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H14F3N5OS2 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C23H14F3N5OS2/c24-23(25,26)17-11-18(14-7-3-1-4-8-14)28-21(16(17)12-27)33-13-19(32)29-22-31-30-20(34-22)15-9-5-2-6-10-15/h1-11H,13H2,(H,29,31,32) |
InChI Key |
NAJYFDOHNPUULN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=NN=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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